molecular formula C10H15NO4 B566952 (R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester CAS No. 1313710-31-4

(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

Cat. No. B566952
CAS RN: 1313710-31-4
M. Wt: 213.233
InChI Key: XLXSMICXDWTYCA-ZCFIWIBFSA-N
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Description

“®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester” is a type of tert-butyl ester. Tert-butyl esters are commonly used in organic chemistry as protective groups due to their stability . They are known to be stable under a variety of conditions, including different pH levels and temperatures .


Synthesis Analysis

The synthesis of tert-butyl esters often involves the reaction of the corresponding carboxylic acid with tert-butanol in the presence of a strong acid . Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl esters . The reactions are high yielding, and the workup is convenient .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Safety And Hazards

Tert-butyl esters, including “®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester”, should be handled with care. They are combustible and can cause harm if ingested or if they come into contact with the skin or eyes . Appropriate personal protective equipment should be worn when handling these chemicals .

Future Directions

The future directions in the research and application of tert-butyl esters like “®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester” could involve the development of more efficient and environmentally friendly methods for their synthesis and deprotection . There is also potential for exploring their use in the synthesis of new compounds of pharmaceutical importance .

properties

IUPAC Name

tert-butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSMICXDWTYCA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724903
Record name tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

CAS RN

1313710-31-4
Record name tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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